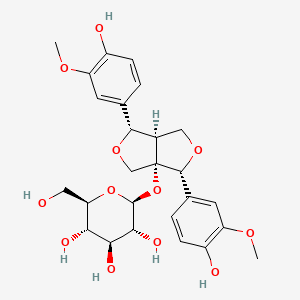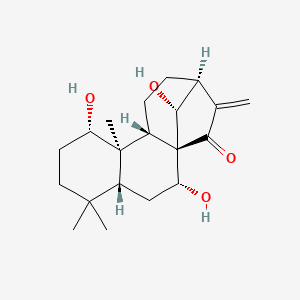
2-Chloro-5-fluorobenzotrifluoride
Vue d'ensemble
Description
2-Chloro-5-fluorobenzotrifluoride is an organic compound with the molecular formula C7H3ClF4. It is a halogenated aromatic compound that features both chlorine and fluorine atoms attached to a benzene ring, along with a trifluoromethyl group. This compound is used in various chemical reactions and has applications in different fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Chloro-5-fluorobenzotrifluoride can be synthesized through several methods. One common approach involves the halogenation of benzotrifluoride derivatives. For instance, starting with 2-chlorotrifluorotoluene, a fluorination reaction can be carried out using potassium fluoride in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions . This method yields this compound with high efficiency.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale halogenation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the desired product is obtained with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-fluorobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides. These reactions often require a base and are conducted under mild to moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives, such as 2-amino-5-fluorobenzotrifluoride when reacted with an amine.
Applications De Recherche Scientifique
2-Chloro-5-fluorobenzotrifluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced biological activity and stability.
Medicine: Fluorinated compounds, including this compound, are explored for their potential in drug development due to their unique interactions with biological targets.
Industry: It is used in the manufacture of agrochemicals and specialty chemicals, where its unique properties are leveraged to improve product performance
Mécanisme D'action
The mechanism of action of 2-Chloro-5-fluorobenzotrifluoride involves its interaction with specific molecular targets. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, allows the compound to engage in unique interactions with enzymes and receptors. These interactions can modulate the activity of these biological molecules, leading to various effects depending on the context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4,5-diaminobenzotrifluoride
- 3-Chloro-5-fluoroaniline
- 3-chloro-2,6-difluorobenzylamine
Uniqueness
2-Chloro-5-fluorobenzotrifluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and trifluoromethyl groups makes it particularly valuable in applications requiring high stability and reactivity .
Propriétés
IUPAC Name |
1-chloro-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-6-2-1-4(9)3-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMMVERXHJUMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544917 | |
| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89634-75-3 | |
| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89634-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2,4]Triazolo[1,5-a]pyrazin-2-amine](/img/structure/B1631702.png)







![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)



